molecular formula C19H25NO3 B1521060 tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-44-8

tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B1521060
M. Wt: 315.4 g/mol
InChI Key: LRNHBSLYTKNFLA-UHFFFAOYSA-N
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Description

“tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” is a chemical compound with the CAS Number: 1160247-44-8 . It has a molecular weight of 315.41 . The compound is in the form of a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H25NO3/c1-13-5-6-14-15 (11-13)19 (12-16 (14)21)7-9-20 (10-8-19)17 (22)23-18 (2,3)4/h5-6,11H,7-10,12H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Synthesis of Inhibitors

The compound has been utilized in the synthesis of acetyl-CoA carboxylase inhibitors, which are important in the study of metabolic disorders and potential therapeutic targets for diseases like diabetes and obesity. The synthesis involves a streamlined process that includes key steps like regioselective pyrazole alkylation and Curtius rearrangement, culminating in a Parham-type cyclization to furnish the desired spirolactam structures. These steps highlight the compound's role in constructing complex molecular architectures with potential biological activity (Huard et al., 2012).

Polymer Synthesis

This chemical entity has also found applications in polymer science, particularly in the controlled radical double ring-opening polymerization processes. Studies have demonstrated its use in achieving controlled polymerization with low polydispersity indices, which is crucial for the development of polymers with precise properties for specific applications. This research underlines the compound's versatility in polymer chemistry, providing insights into novel polymerization techniques that could lead to materials with unique properties (Jia et al., 2000).

Medicinal Chemistry and Drug Synthesis

In the realm of medicinal chemistry, the compound serves as a pivotal intermediate in the synthesis of small molecule anticancer drugs. Its transformation through various synthetic routes, including nucleophilic substitution and oxidation reactions, underscores its utility in constructing complex molecules with potential therapeutic value. This aspect of research emphasizes the compound's significance in drug discovery and development processes (Zhang et al., 2018).

Structural Studies

X-ray crystallography studies have provided insights into the structural aspects of related compounds, elucidating their molecular conformations and packing in the solid state. Such studies are essential for understanding the physicochemical properties of these compounds and their interactions in biological systems. This line of research contributes to the broader understanding of the structural characteristics of spirocyclic compounds and their derivatives (Didierjean et al., 2004).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl 6-methyl-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-13-5-6-14-15(11-13)19(12-16(14)21)7-9-20(10-8-19)17(22)23-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNHBSLYTKNFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CC23CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

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